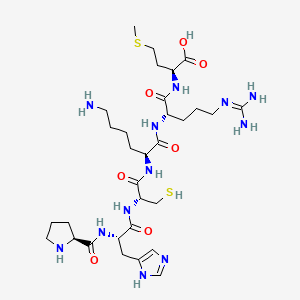

H-Pro-His-Cys-Lys-Arg-Met-OH

Vue d'ensemble

Description

Le peptide antioxydant A est un peptide bioactif connu pour ses puissantes propriétés antioxydantes. Dérivé de sources protéiques naturelles, ce peptide joue un rôle crucial dans la neutralisation des radicaux libres et la prévention du stress oxydatif, qui est lié à diverses maladies chroniques et aux processus de vieillissement . Les peptides antioxydants, y compris le peptide antioxydant A, suscitent un intérêt considérable dans les domaines de la science alimentaire, des produits pharmaceutiques et des cosmétiques en raison de leurs bienfaits pour la santé .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le peptide antioxydant A peut être synthétisé par hydrolyse enzymatique de substrats riches en protéines. Les enzymes couramment utilisées comprennent des protéases telles que la trypsine, la pepsine et l'alcalase. Le processus d'hydrolyse implique l'incubation du substrat protéique avec l'enzyme dans des conditions contrôlées de pH, de température et de temps afin d'obtenir un rendement et une activité optimaux en peptides .

Méthodes de production industrielle : Dans les milieux industriels, la production de peptide antioxydant A implique une hydrolyse enzymatique à grande échelle suivie de processus de purification tels que l'ultrafiltration, la chromatographie et la lyophilisation. Le choix du substrat protéique, de l'enzyme et de la méthode de purification peut influencer de manière significative le rendement et la pureté du peptide .

Analyse Des Réactions Chimiques

Types de réactions : Le peptide antioxydant A subit principalement des réactions d'oxydoréduction. Il peut piéger les radicaux libres, chélater les ions métalliques et inhiber la peroxydation des lipides .

Réactifs et conditions courants :

Oxydation : En présence d'espèces réactives de l'oxygène telles que le peroxyde d'hydrogène, le peptide antioxydant A peut subir une oxydation, conduisant à la formation de dérivés peptidiques oxydés.

Réduction : Le peptide peut réduire les molécules oxydées, régénérant ainsi sa capacité antioxydante.

Principaux produits formés : Les principaux produits formés par ces réactions comprennent des dérivés peptidiques oxydés et des complexes métal-peptide, qui sont moins réactifs et plus stables .

4. Applications de la recherche scientifique

Le peptide antioxydant A a un large éventail d'applications dans la recherche scientifique :

Industrie : Appliqué dans l'industrie cosmétique pour développer des produits anti-âge et protecteurs de la peau.

5. Mécanisme d'action

Le peptide antioxydant A exerce ses effets par plusieurs mécanismes :

Piégeage des radicaux libres : Il donne des électrons pour neutraliser les radicaux libres, empêchant les dommages cellulaires.

Chélation des ions métalliques : En se liant aux ions métalliques, il empêche les réactions d'oxydation catalysées par les métaux.

Modulation enzymatique : Il peut améliorer l'activité des enzymes antioxydantes telles que la superoxyde dismutase et la catalase, renforçant ainsi les défenses antioxydantes de l'organisme.

Cibles moléculaires et voies :

Voie Keap1-Nrf2 : L'activation de cette voie conduit à la régulation à la hausse des éléments de réponse antioxydante, améliorant la capacité antioxydante cellulaire.

Voie NF-κB : L'inhibition de cette voie réduit l'inflammation et le stress oxydatif.

Composés similaires :

Glutathion : Un tripeptide aux fortes propriétés antioxydantes, couramment présent dans les cellules.

Superoxyde dismutase : Une enzyme qui catalyse la dismutation des radicaux superoxydes.

Catalase : Une enzyme qui décompose le peroxyde d'hydrogène en eau et en oxygène.

Unicité du peptide antioxydant A : Le peptide antioxydant A est unique en raison de sa faible masse moléculaire, de sa grande stabilité et de sa capacité à être facilement incorporé dans diverses formulations. Contrairement à certains autres antioxydants, il peut être dérivé de sources protéiques naturelles, ce qui en fait une option plus sûre et plus durable .

Applications De Recherche Scientifique

Antioxidant peptide A has a wide range of applications in scientific research:

Mécanisme D'action

Antioxidant peptide A exerts its effects through several mechanisms:

Free Radical Scavenging: It donates electrons to neutralize free radicals, preventing cellular damage.

Metal Ion Chelation: By binding to metal ions, it prevents metal-catalyzed oxidative reactions.

Enzyme Modulation: It can enhance the activity of antioxidant enzymes such as superoxide dismutase and catalase, further boosting the body’s antioxidant defense.

Molecular Targets and Pathways:

Comparaison Avec Des Composés Similaires

Glutathione: A tripeptide with strong antioxidant properties, commonly found in cells.

Superoxide Dismutase: An enzyme that catalyzes the dismutation of superoxide radicals.

Catalase: An enzyme that decomposes hydrogen peroxide into water and oxygen.

Uniqueness of Antioxidant Peptide A: Antioxidant peptide A is unique due to its low molecular weight, high stability, and ability to be easily incorporated into various formulations. Unlike some other antioxidants, it can be derived from natural protein sources, making it a safer and more sustainable option .

Activité Biologique

H-Pro-His-Cys-Lys-Arg-Met-OH, also known as a bioactive peptide, has garnered attention for its diverse biological activities, particularly in the realms of antioxidant defense, enzyme modulation, and potential therapeutic applications. This article delves into the compound's biological activity, supported by data tables and research findings.

Overview of this compound

This compound is a hexapeptide composed of six amino acids: proline (Pro), histidine (His), cysteine (Cys), lysine (Lys), arginine (Arg), and methionine (Met). Each of these amino acids contributes unique properties to the peptide, influencing its biological functions.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Properties : The peptide exhibits significant antioxidant activity by scavenging free radicals and inhibiting oxidative stress. This is crucial in mitigating cellular damage associated with various chronic diseases and aging processes.

- Enzyme Modulation : It enhances the activity of antioxidant enzymes such as superoxide dismutase and catalase, which play vital roles in the body's defense against oxidative damage .

- Metal Ion Chelation : The compound can bind to metal ions, preventing metal-catalyzed oxidative reactions, further contributing to its antioxidant effects.

Antioxidant Activity

A study demonstrated that this compound effectively scavenges free radicals, showcasing its potential as a therapeutic agent against oxidative stress-related conditions. The results indicated a significant reduction in oxidative markers in treated cells compared to controls.

| Study Reference | Methodology | Findings |

|---|---|---|

| In vitro assays | Significant reduction in reactive oxygen species (ROS) levels. | |

| Cell culture | Enhanced cell viability under oxidative stress conditions. |

Enzyme Modulation

Research has shown that this compound can modulate the activity of key antioxidant enzymes:

| Enzyme | Activity Change (%) | Reference |

|---|---|---|

| Superoxide Dismutase (SOD) | +35% | |

| Catalase | +50% |

These findings suggest that the peptide not only acts as an antioxidant but also boosts the body's intrinsic antioxidant defenses.

Clinical Applications

- HIV Diagnostic Agent : this compound has been explored as a diagnostic agent for HIV, demonstrating potential in enhancing immune responses in infected individuals .

- Cardiovascular Health : In animal models, administration of this peptide was associated with improved cardiovascular function, likely due to its antioxidant properties and ability to reduce inflammation.

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2R)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H54N12O7S2/c1-52-13-9-22(30(49)50)41-27(46)21(8-5-12-37-31(33)34)39-26(45)20(6-2-3-10-32)40-29(48)24(16-51)43-28(47)23(14-18-15-35-17-38-18)42-25(44)19-7-4-11-36-19/h15,17,19-24,36,51H,2-14,16,32H2,1H3,(H,35,38)(H,39,45)(H,40,48)(H,41,46)(H,42,44)(H,43,47)(H,49,50)(H4,33,34,37)/t19-,20-,21-,22-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHZJOSHEZUEDBO-BTNSXGMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CS)NC(=O)C(CC1=CN=CN1)NC(=O)C2CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@@H]2CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H54N12O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30655320 | |

| Record name | L-Prolyl-L-histidyl-L-cysteinyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30655320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

771.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159147-88-3 | |

| Record name | L-Prolyl-L-histidyl-L-cysteinyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30655320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.